瓜尔胶

描述

Guar gum, also known as guaran, is a natural polysaccharide extracted from the seeds of the guar plant (Cyamopsis tetragonoloba). This compound is primarily composed of galactose and mannose sugars, forming a galactomannan polysaccharide. Guar gum is widely recognized for its thickening, stabilizing, and emulsifying properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, cosmetics, and textiles .

科学研究应用

Guar gum has a wide range of scientific research applications:

Chemistry: Used as a thickening and stabilizing agent in various chemical formulations.

Biology: Acts as a prebiotic, enhancing the population of beneficial organisms in the gut flora.

Medicine: Used in the control of diabetes, bowel movements, heart disease, and colon cancer.

Industry: Employed in the food, pharmaceuticals, paper, textile, explosive, and cosmetics industries.

作用机制

Target of Action

Guar, also known as guaran or Cyamopsis tetragonoloba, is a galactomannan polysaccharide extracted from guar beans . The primary targets of guar are the digestive system and metabolic processes in the human body . Guar gum is used as a thickener and stabilizer in various industries due to its ability to form hydrogen bonding with water molecules .

Mode of Action

Guar gum acts predominantly by reducing glucose absorption in the small intestine . It likely achieves this by inhibiting the effects of intestinal motility on fluid convection . The partial hydrolysis of guar gum leads to the reduction in molecular weight of native guar gum, which shows low viscosity in aqueous solutions . This property makes it a novel soluble fiber that resembles the basic chemical structure of native guar gum .

Biochemical Pathways

The biochemical pathways affected by guar are primarily related to glucose metabolism and absorption . Guar gum has been found to improve glucose tolerance predominantly by reducing glucose absorption in the small intestine . Additionally, significant differences in the concentrations of certain metabolites between early and delayed flowering plants affect several pathways according to the KEGG database: valine, leucine and isoleucine biosynthesis; glycerolipid metabolism; glycine, serine and threonine metabolism; D-glutamine and D-glutamate metabolism; N-, O-glycan biosynthesis .

Pharmacokinetics

It’s known that guar gum is more soluble than locust bean gum due to its extra galactose branch points . It remains stable in solution over pH range 5–7 . The viscosity attained is dependent on time, temperature, concentration, pH, rate of agitation and particle size of the powdered gum used .

Result of Action

The molecular and cellular effects of guar’s action are primarily related to its impact on glucose metabolism. By reducing glucose absorption in the small intestine, guar gum can help regulate blood sugar levels . Additionally, the genes involved in biological processes, molecular functions, galactomannan biosynthesis, cellular functions, stress tolerance pathways, markers (SNP, SSR) identification, and others in guar have been identified by sequencing its transcriptome .

Action Environment

Guar is a drought-tolerant plant, making it suitable for growth in arid and semi-arid regions . Environmental factors such as soil dehydration can negatively affect plant fitness and crop productivity . The growth of guar provides multiple ecosystem services for sustainable production, including prevention of water pollution, nutrients conservation, storage of more carbon below, and development of better pest tolerance .

生化分析

Biochemical Properties

Guar gum is a polysaccharide composed of the sugars galactose and mannose . The high molecular weight and the ability of guar gum to form highly viscous solutions even at low concentrations make it a valuable additive in various industries . The biochemical properties of guar gum are largely due to its ability to form hydrogen bonds with water molecules, leading to increased viscosity and stabilization of emulsions .

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanisms of guar gum largely relate to its physical properties rather than specific biochemical interactions. As a polysaccharide, guar gum can form a gel-like matrix that can trap nutrients and slow their absorption, which can modulate the postprandial glucose response .

Temporal Effects in Laboratory Settings

The effects of guar gum are generally consistent over time. As a stable polysaccharide, it does not readily degrade and its effects on viscosity and emulsion stability are long-lasting .

Dosage Effects in Animal Models

The effects of guar gum in animal models are dose-dependent. At lower doses, it can act as a dietary fiber and have beneficial effects on digestion and nutrient absorption. At higher doses, it can cause digestive issues due to its high viscosity .

Metabolic Pathways

Guar gum does not directly participate in metabolic pathways as it is not absorbed or metabolized by the body. By slowing nutrient absorption, it can indirectly influence metabolic pathways by modulating the availability of nutrients .

Transport and Distribution

As a dietary fiber, guar gum is not absorbed into the body but passes through the digestive system. It can absorb water and swell in the stomach and intestines, which can influence the transport and distribution of nutrients .

Subcellular Localization

Guar gum does not enter cells and therefore does not have a subcellular localization. Its effects are exerted in the extracellular space, particularly within the digestive tract .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of guar gum involves several key steps:

Harvesting: Guar beans are harvested and dried.

De-husking: The outer shell of the beans is removed.

Milling: The de-husked beans are split, and the endosperm is separated from the germ and husk.

Industrial Production Methods

In industrial settings, guar gum production typically involves roasting, differential attrition, sieving, and polishing. The guar seeds are mechanically dehusked, hydrated, milled, and screened according to the application . The powder is then dispersed and hydrated under vigorous agitation to reduce the formation of agglomerates .

化学反应分析

Guar gum undergoes various chemical reactions, including:

Hydrolysis: Strong acids cause hydrolysis, leading to a loss of viscosity.

Cross-linking: Either borax or calcium can cross-link guar gum, causing it to gel.

Degradation: Guar gum degrades at extreme pH and temperature conditions (e.g., pH 3 at 50°C).

Common reagents used in these reactions include acids, bases, and cross-linking agents like borax and calcium. The major products formed from these reactions are typically gels or degraded polysaccharides.

相似化合物的比较

Guar gum is often compared with other polysaccharides like xanthan gum, locust bean gum, and agar agar. While all these compounds serve as thickening and stabilizing agents, guar gum is unique due to its higher water-thickening potency and ability to form gels at low concentrations . Similar compounds include:

Xanthan Gum: A polysaccharide produced by the fermentation of glucose, sucrose, or lactose.

Locust Bean Gum: Derived from the seeds of the carob tree.

Agar Agar: A gelling agent made from red algae

Guar gum’s unique properties make it a versatile and valuable compound in various applications.

属性

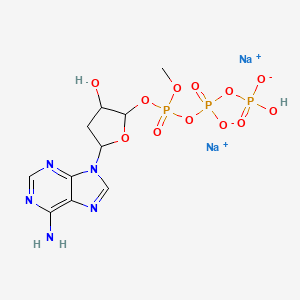

CAS 编号 |

9000-30-0 |

|---|---|

分子式 |

C10H14N5Na2O12P3 |

分子量 |

535.15 |

IUPAC 名称 |

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |

InChI 键 |

LUSTYMNNBDCASM-UHFFFAOYSA-L |

SMILES |

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Guar gum; Guaran; Guar flour; Gum cyamopsis; Gum guar. |

产品来源 |

United States |

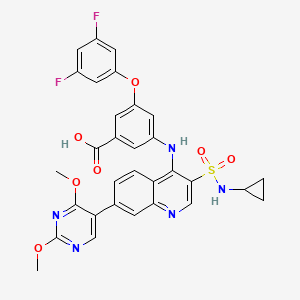

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

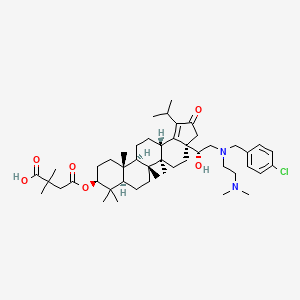

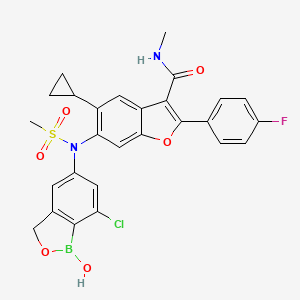

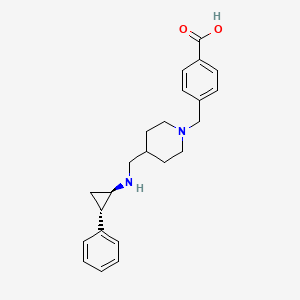

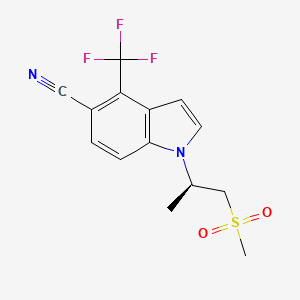

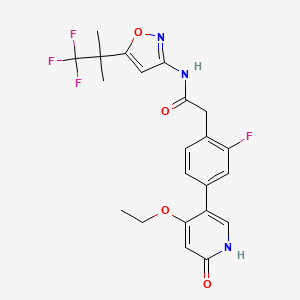

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)